2-(2-Bromo-4-chlorophenyl)-1-morpholinoethanone
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Overview
Description
2-(2-Bromo-4-chlorophenyl)-1-morpholinoethanone is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a morpholinoethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenyl)-1-morpholinoethanone typically involves the reaction of 2-bromo-4-chlorophenol with morpholine and an appropriate acylating agent. One common method involves the use of 2-bromo-4-chlorophenol and 2-bromobutanoyl bromide in the presence of pyridine and acetonitrile . The reaction proceeds under mild conditions to yield the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chlorophenyl)-1-morpholinoethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.
Oxidation and Reduction: The ethanone moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-Bromo-4-chlorophenyl)-1-morpholinoethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique electronic properties make it useful in the development of new materials with specific optical or electronic characteristics.
Mechanism of Action
The mechanism by which 2-(2-Bromo-4-chlorophenyl)-1-morpholinoethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorophenyl-2-bromobutanoate: Similar structure but different functional groups.
(Z)-2-((2-Bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol: Contains an imino group instead of a morpholino group.
Uniqueness
2-(2-Bromo-4-chlorophenyl)-1-morpholinoethanone is unique due to the presence of the morpholinoethanone moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic or steric characteristics.
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenyl)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO2/c13-11-8-10(14)2-1-9(11)7-12(16)15-3-5-17-6-4-15/h1-2,8H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPSBMFOSFZJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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